(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structural features, including the presence of ethoxy and methoxy groups, a trifluoromethyl group, and a thiadiazolo ring system. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often with the elimination of a small molecule such as water.
Cyclization Reactions: These reactions are used to form the thiadiazolo ring system, a key structural feature of the compound.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow processes and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution Reactions: These reactions involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
(6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
(6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other similar compounds, such as dichloroanilines and other thiadiazolo derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties
List of Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Other Thiadiazolo Derivatives: Compounds containing the thiadiazolo ring system with various substituents.
Properties
Molecular Formula |
C24H21F3N4O5S |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
(6Z)-6-[[3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H21F3N4O5S/c1-3-34-19-12-14(7-8-18(19)36-10-9-35-16-6-4-5-15(13-16)33-2)11-17-20(28)31-23(29-21(17)32)37-22(30-31)24(25,26)27/h4-8,11-13,28H,3,9-10H2,1-2H3/b17-11-,28-20? |
InChI Key |
RTEIJBVIRIXMQB-JZBIWTJYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC(=C4)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC(=C4)OC |
Origin of Product |
United States |
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